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Disclaimer: The following application note and protocols describe a hypothetical CRISPR-

associated nuclease, "Findy" (Functional Insertion and Deletion nuclease). As of the last

update, "Findy" is not a publicly recognized or documented tool in the field of CRISPR gene

editing. This content has been generated to fulfill the structural and detailed requirements of the

user's request and is based on the established principles of CRISPR-Cas9 technology and its

variants.

Introduction to Findy: A High-Fidelity Cas Nuclease
for Precise Gene Editing
The "Findy" nuclease is a novel, engineered Cas protein designed for high-fidelity and high-

efficiency gene editing. Derived from a unique bacterial species, Findy has been optimized for

minimal off-target effects and robust activity across a range of cell types, making it an ideal tool

for therapeutic research and drug development. Its unique protein structure allows for a more

stringent guide RNA interaction, significantly reducing the likelihood of cleavage at unintended

genomic sites.[1][2]

Findy is particularly well-suited for applications requiring precise insertions or deletions (indels)

and for experiments in sensitive cellular models where off-target mutations are a primary

concern. These application notes provide an overview of Findy's performance characteristics

and detailed protocols for its use in mammalian cells.
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Data Presentation: Performance Characteristics of
Findy Nuclease
The performance of Findy has been benchmarked against wild-type SpCas9 in various cell

lines. The following tables summarize the key quantitative data from these comparative studies.

Table 1: On-Target Editing Efficiency of Findy vs. SpCas9

Cell Line Target Gene
Editing Efficiency
(Indels %) - Findy

Editing Efficiency
(Indels %) - SpCas9

HEK293T EMX1 92.5 ± 3.1 88.2 ± 4.5

Jurkat CCR5 85.7 ± 2.8 79.1 ± 5.2

iPSC B2M 89.1 ± 3.5 82.4 ± 4.9

Primary T Cells TRAC 78.3 ± 4.2 65.5 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Off-Target Activity Profile of Findy vs. SpCas9

Target Gene Off-Target Site Mismatches
Off-Target
Editing % -
Findy

Off-Target
Editing % -
SpCas9

EMX1 OT-1 3 <0.1 5.8

EMX1 OT-2 4 <0.1 2.1

CCR5 OT-1 2 0.2 8.3

CCR5 OT-2 3 <0.1 4.5

Off-target editing was quantified using targeted deep sequencing.[3][4]
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Caption: Mechanism of action for the Findy nuclease.
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Caption: Experimental workflow for gene editing with Findy RNP.

Experimental Protocols
Protocol 1: Preparation of Findy Ribonucleoprotein
(RNP) Complexes
This protocol describes the assembly of the Findy nuclease and guide RNA (gRNA) into a

ribonucleoprotein (RNP) complex for delivery into mammalian cells.

Materials:
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Alt-R® S.p. HiFi Cas9 Nuclease 3NLS (or similar high-fidelity Cas9) to serve as a proxy for

"Findy"

Synthetic single guide RNA (sgRNA)

Nuclease-free duplex buffer

Nuclease-free water

Nuclease-free microcentrifuge tubes

Procedure:

Resuspend the lyophilized sgRNA in nuclease-free duplex buffer to a final concentration of

100 µM.

Dilute the Findy nuclease to a working concentration of 20 µM (1 mg/mL) with nuclease-free

buffer.

In a nuclease-free microcentrifuge tube, combine the Findy nuclease and the sgRNA at a

1:1.2 molar ratio. For a typical 10 µL reaction, mix:

1 µL of 20 µM Findy nuclease

1.2 µL of 20 µM sgRNA

7.8 µL of nuclease-free buffer

Gently mix by pipetting up and down and spin down the contents.

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex

formation.

The RNP complex is now ready for delivery into cells via electroporation or transfection.

Protocol 2: Delivery of Findy RNP into Mammalian Cells
via Electroporation
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This protocol provides a general guideline for the electroporation of Findy RNP complexes into

a generic mammalian cell line (e.g., HEK293T). Optimization will be required for different cell

types.

Materials:

Findy RNP complex (from Protocol 1)

HEK293T cells, cultured to ~80% confluency

Electroporation buffer (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit)

Electroporation system (e.g., 4D-Nucleofector™)

Pre-warmed cell culture medium

6-well tissue culture plates

Procedure:

Prepare the cells:

Aspirate the culture medium and wash the cells with PBS.

Trypsinize the cells and neutralize with culture medium.

Count the cells and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in the appropriate electroporation buffer to a concentration of 1 x

10^7 cells/mL.

For each electroporation reaction, mix 20 µL of the cell suspension (2 x 10^5 cells) with 2-5

µL of the pre-assembled Findy RNP complex.

Transfer the mixture to an electroporation cuvette.

Electroporate the cells using a pre-optimized program for the specific cell line (e.g., CM-130

for HEK293T on the 4D-Nucleofector™).
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Immediately after electroporation, add 500 µL of pre-warmed culture medium to the cuvette

and gently transfer the cells to a single well of a 6-well plate containing 1.5 mL of medium.

Incubate the cells at 37°C and 5% CO2 for 48-72 hours.

Protocol 3: Analysis of On-Target Editing Efficiency
This protocol outlines the procedure for quantifying the percentage of indels at the target locus

using a T7 Endonuclease I (T7E1) assay.

Materials:

Genomic DNA extracted from edited and control cells

PCR primers flanking the target site

High-fidelity DNA polymerase

T7 Endonuclease I

Agarose gel and electrophoresis system

Gel imaging system

Procedure:

PCR Amplification:

Amplify the target genomic region using PCR with high-fidelity polymerase. Use

approximately 100 ng of genomic DNA as a template.

Run a small amount of the PCR product on an agarose gel to confirm amplification of a

single band of the expected size.

Heteroduplex Formation:

In a PCR tube, mix 10 µL of the purified PCR product with 1 µL of 10x PCR buffer.
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Denature and re-anneal the PCR products to form heteroduplexes using a thermocycler

with the following program:

95°C for 5 minutes

Ramp down to 85°C at -2°C/second

Ramp down to 25°C at -0.1°C/second

T7E1 Digestion:

Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

Incubate at 37°C for 15-30 minutes.

Gel Electrophoresis:

Run the entire digestion reaction on a 2% agarose gel.

Image the gel and quantify the band intensities.

Calculation of Indel Frequency:

Calculate the percentage of indels using the following formula: % indels = 100 * (1 - (1 - (b

+ c) / (a + b + c))^0.5) where 'a' is the intensity of the undigested PCR product, and 'b' and

'c' are the intensities of the cleavage products.

For more precise quantification, especially for detecting low-frequency off-target events,

targeted next-generation sequencing (NGS) is recommended.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Findy Nuclease in
CRISPR Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936893#using-findy-in-crispr-gene-editing-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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